molecular formula C13H17N5 B6982031 1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole

1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole

Cat. No.: B6982031
M. Wt: 243.31 g/mol
InChI Key: MFQAQGWCVXBFMS-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. This intermediate is then reacted with pyrrolidine and triethylamine in the presence of a suitable solvent to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole is unique due to its combination of a tetrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-11-6-2-3-7-12(11)10-18-13(14-15-16-18)17-8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQAQGWCVXBFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=NN=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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